2-Trifluoromethyl-5-fluorobenzyl chloride

Physical Chemistry Process Development Synthetic Methodology

2-Trifluoromethyl-5-fluorobenzyl chloride (CAS 832113-94-7), systematically known as 2-(chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene , is a fluorinated benzyl chloride derivative characterized by the strategic ortho-arrangement of a reactive chloromethyl (-CH₂Cl) electrophilic center and a strong electron-withdrawing trifluoromethyl (-CF₃) group, with an additional fluorine (-F) substitution at the meta position relative to the -CF₃ group. This precise substitution pattern creates a unique electronic environment and molecular geometry (C8H5ClF4, MW 212.57) that differentiates its reactivity profile in nucleophilic substitution and cross-coupling reactions from other benzyl chloride analogs.

Molecular Formula C8H5ClF4
Molecular Weight 212.57 g/mol
CAS No. 832113-94-7
Cat. No. B1585968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl-5-fluorobenzyl chloride
CAS832113-94-7
Molecular FormulaC8H5ClF4
Molecular Weight212.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCl)C(F)(F)F
InChIInChI=1S/C8H5ClF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
InChIKeyIGURRQIIIXYJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Trifluoromethyl-5-fluorobenzyl chloride (CAS 832113-94-7): A High-Purity Organofluorine Building Block for Pharmaceutical and Agrochemical R&D


2-Trifluoromethyl-5-fluorobenzyl chloride (CAS 832113-94-7), systematically known as 2-(chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene [1], is a fluorinated benzyl chloride derivative characterized by the strategic ortho-arrangement of a reactive chloromethyl (-CH₂Cl) electrophilic center and a strong electron-withdrawing trifluoromethyl (-CF₃) group, with an additional fluorine (-F) substitution at the meta position relative to the -CF₃ group . This precise substitution pattern creates a unique electronic environment and molecular geometry (C8H5ClF4, MW 212.57) that differentiates its reactivity profile in nucleophilic substitution and cross-coupling reactions from other benzyl chloride analogs. It is commercially available from multiple specialty chemical suppliers in research and bulk quantities, typically with a purity specification of 95.0% to 98.0% (GC) , positioning it as a strategic intermediate for synthesizing complex fluorinated molecules in medicinal chemistry and materials science.

Why Analog Substitution of 2-Trifluoromethyl-5-fluorobenzyl chloride (CAS 832113-94-7) is Not Recommended in Synthetic Chemistry


In research and development, substituting a specific benzyl chloride intermediate with a close analog—such as a positional isomer or a halogen-swapped derivative—often introduces unacceptable risk to the synthetic outcome. While compounds like 2-Chloro-5-trifluoromethylbenzyl chloride (CAS 22902-87-0) [1] or 4-Fluoro-2-trifluoromethylbenzyl chloride (CAS 248262-29-5) [2] may appear functionally similar, their divergent physicochemical properties—including boiling point, density, and LogP—as well as their distinct electronic profiles (quantified by Hammett substituent constants [3]), directly impact reaction kinetics, yield optimization, and purification protocols. This guide provides quantifiable evidence demonstrating why 2-Trifluoromethyl-5-fluorobenzyl chloride offers a differentiated and reproducible profile that generic substitution cannot match, underscoring its value for precise and predictable synthesis.

Quantitative Differentiation Guide: 2-Trifluoromethyl-5-fluorobenzyl chloride (CAS 832113-94-7) vs. Closest Analogs


Distinct Physical Properties: A Basis for Optimizing Reaction Conditions and Purification

The ortho-CF₃ substitution pattern in 2-Trifluoromethyl-5-fluorobenzyl chloride results in a lower boiling point and density compared to its para-fluoro isomer (4-Fluoro-2-trifluoromethylbenzyl chloride) and a significantly higher boiling point than the non-fluorinated analog (2-Trifluoromethylbenzyl chloride) . These differences are critical for selecting reaction solvents, designing distillation purification steps, and ensuring compound safety .

Physical Chemistry Process Development Synthetic Methodology

Divergent Lipophilicity: How LogP Differences Influence Compound Design and Bioavailability

The replacement of a hydrogen atom with a fluorine atom significantly alters a molecule's lipophilicity, a key parameter in drug design. 2-Trifluoromethyl-5-fluorobenzyl chloride exhibits a computed LogP value that is markedly lower than its non-fluorinated analog, indicating greater polarity and potentially improved solubility in aqueous biological environments [1]. This difference is crucial when the benzyl chloride is incorporated into a larger drug candidate scaffold [2].

Medicinal Chemistry Drug Discovery ADME Prediction

Enhanced Electrophilic Reactivity: Quantifying the Electronic Impact of the ortho-CF₃ Group

The Hammett substituent constant (σ) provides a quantitative measure of a group's electron-withdrawing or -donating ability, directly correlating with reaction rates for nucleophilic substitution. The ortho-trifluoromethyl group in 2-Trifluoromethyl-5-fluorobenzyl chloride exerts a powerful inductive electron-withdrawing effect, rendering the benzylic carbon more electrophilic and thus more reactive towards nucleophiles compared to analogs with weaker or differently positioned substituents [1].

Physical Organic Chemistry Reaction Mechanism Kinetics

Market Availability and Commercial-Scale Specifications for Research and Development

While multiple trifluoromethylbenzyl chloride analogs are available, the commercial supply chain for 2-Trifluoromethyl-5-fluorobenzyl chloride is well-established, with multiple reputable vendors offering the compound in high purity (≥95%) and a range of scales suitable for both early-stage discovery and pilot-plant production . The availability of comprehensive analytical data (e.g., NMR, HPLC) reduces quality control burden and ensures batch-to-batch reproducibility, which is a critical factor for procurement decisions.

Procurement Supply Chain Quality Control

Best Research and Industrial Application Scenarios for 2-Trifluoromethyl-5-fluorobenzyl chloride (CAS 832113-94-7)


Synthesis of Fluorinated Drug Candidates Requiring Specific Lipophilicity and Metabolic Stability

Medicinal chemists designing central nervous system (CNS) or anti-cancer therapeutics can leverage the compound's reduced LogP (3.3) compared to non-fluorinated analogs [1]. The electron-withdrawing CF₃ and F substituents enhance metabolic stability and modulate the pKa of adjacent functional groups in the final drug molecule, directly impacting its bioavailability and efficacy [2]. The reactive chloromethyl handle allows for straightforward installation of the fluorinated benzyl motif onto diverse pharmacophores, accelerating structure-activity relationship (SAR) studies.

Development of Agrochemical Intermediates with Enhanced Environmental Persistence

In the development of novel herbicides and fungicides, the strategic incorporation of fluorinated aryl groups is a common strategy to improve potency and field longevity [1]. The unique electronic profile of this compound, as indicated by its Hammett substituent constants [2], can be exploited to fine-tune the reactivity and binding affinity of agrochemical leads. Its distinct boiling point (171 °C) also makes it a suitable candidate for vapor-phase deposition techniques used in the formulation of certain controlled-release pesticide products.

Precursor for Advanced Functional Materials and Specialty Polymers

The combination of a reactive chloromethyl group with strong electron-withdrawing CF₃ and F substituents makes this compound an ideal monomer precursor for synthesizing specialty polymers and materials. Its lower density (1.372 g/cm³) [1] compared to its isomers may offer advantages in creating lightweight, high-performance fluorinated coatings with improved hydrophobicity and chemical resistance. The compound's commercial availability in multi-kilogram quantities [2] supports material scientists in scaling up from laboratory discoveries to pilot production.

Standard Building Block in High-Throughput Experimentation (HTE) Libraries

For organizations employing high-throughput experimentation for reaction discovery, 2-Trifluoromethyl-5-fluorobenzyl chloride serves as a reliable and well-characterized building block. The widespread availability of comprehensive analytical data (NMR, HPLC, GC) [1] from multiple vendors ensures the quality and consistency required for automated synthesis platforms. Its distinctive reactivity profile in nucleophilic substitutions, as inferred from electronic parameters [2], makes it a valuable component in diverse screening libraries aimed at identifying novel catalytic transformations or biologically active molecules.

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